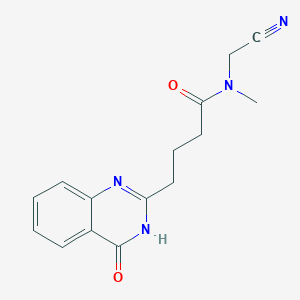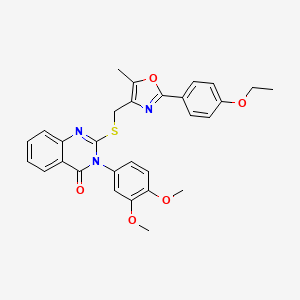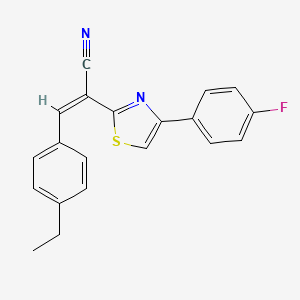
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, also known as EF24, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exerts its therapeutic effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, including NF-κB, STAT3, and AKT/mTOR, which are involved in cancer growth and inflammation. This compound has also been shown to activate the Nrf2 pathway, which plays a key role in the cellular antioxidant response and protects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for therapeutic applications. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and reduce the proliferation of cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, including its low toxicity, high bioavailability, and multiple mechanisms of action. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for (Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile research, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of novel this compound derivatives with improved efficacy and selectivity. This compound has the potential to be a promising therapeutic agent for cancer, inflammation, and neurodegenerative disorders, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-ethylphenylboronic acid with 4-fluorobenzaldehyde, followed by a Suzuki coupling reaction with 2-bromothiazole-4-carbaldehyde. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-ethylphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation research, this compound has been shown to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disorder research, this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2S/c1-2-14-3-5-15(6-4-14)11-17(12-22)20-23-19(13-24-20)16-7-9-18(21)10-8-16/h3-11,13H,2H2,1H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMTVNYUSRMZDF-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)
![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)
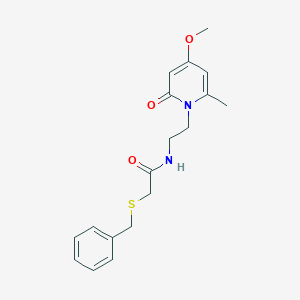
![3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391238.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2391240.png)
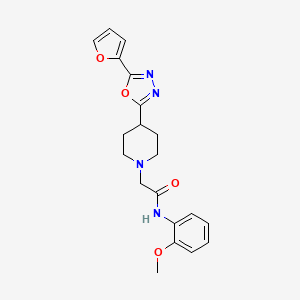
![(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2391242.png)
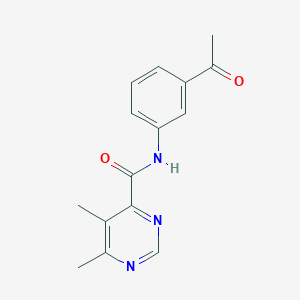
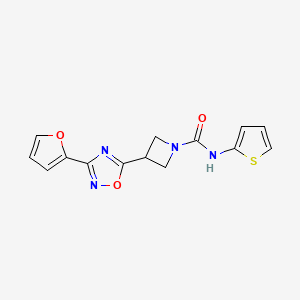
![2-(methoxymethyl)-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2391245.png)
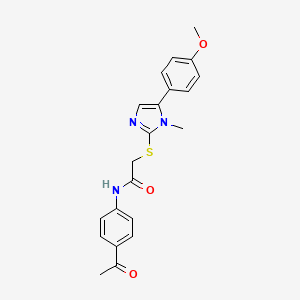
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one](/img/structure/B2391247.png)
